molecular formula C19H37ClO B056548 Nonadecanoyl chloride CAS No. 59410-47-8

Nonadecanoyl chloride

Cat. No. B056548
CAS RN: 59410-47-8
M. Wt: 316.9 g/mol
InChI Key: BASNZTUXPUAQLZ-UHFFFAOYSA-N
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Description

Nonadecanoyl chloride is a chemical compound with the linear formula CH3(CH2)17COCl . It is used in laboratory chemicals and synthesis of substances .


Synthesis Analysis

Nonadecanoyl chloride can be synthesized through various methods. One such method involves the reaction with thionyl chloride .


Molecular Structure Analysis

The molecular formula of Nonadecanoyl chloride is C19H37ClO . It has a molecular weight of 316.95 g/mol . The InChI representation of the molecule is InChI=1S/C19H37ClO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21/h2-18H2,1H3 .


Physical And Chemical Properties Analysis

Nonadecanoyl chloride has a molecular weight of 316.9 g/mol . It has a density of 0.903g/cm3 . The boiling point is 359.1ºC at 760 mmHg . It has a flash point of 176.5ºC . The compound has 17 rotatable bonds .

Scientific Research Applications

  • Ionic Liquids as Reaction Medium in Cellulose Functionalization : This study explored the use of various ionic liquids, including Nonadecanoyl chloride derivatives, as solvents for cellulose. These liquids can dissolve cellulose to high concentrations without degrading the polymer, making them suitable for synthesizing carboxymethyl cellulose and cellulose acetate (Heinze, Schwikal, & Barthel, 2005).

  • Ionic Liquids : This research examined ionic liquids like Nonadecanoyl chloride derivatives for potential replacements of volatile organic solvents in industrial and laboratory processes. These chlorides are used in metathesis reactions, as catalysts, solvents, electrolytes, and in other electrochemical applications (Rogers & Voth, 2007).

  • Progress on Cleaner Production of Vinyl Chloride Monomers over Non-Mercury Catalysts : The study reviewed non-mercury catalysts for acetylene hydrochlorination, a key process in the production of vinyl chloride monomer (VCM). Nonadecanoyl chloride-related compounds are relevant in the context of developing environmentally friendly, non-mercury catalysts for sustainable PVC production (Zhang, Liu, Li, & Dai, 2011).

  • Phase Behaviour of Trihexyl(tetradecyl)phosphonium Chloride, Nonane and Water : This research examined the separation of the ionic liquid trihexyl(tetradecyl)phosphonium chloride ([P6 6 6 14]Cl), related to Nonadecanoyl chloride, from nonane using water. The study has implications for applications like triphasic catalysis (Anderson, Rodríguez, & Seddon, 2009).

  • Occurrence and Biodegradation of Nonylphenol in the Environment : This paper reviews the presence of Nonylphenol, a degradation product related to Nonadecanoyl chloride, in various environmental matrices and its biodegradation. It discusses the risks associated with long-term exposure to low concentrations of endocrine disruptors like Nonylphenol (Mao, Zheng, Zhang, Tao, Li, & Wang, 2012).

  • Heterogeneous Non-Mercury Catalysts for Acetylene Hydrochlorination : This review discusses the design criteria for non-mercury catalysts in acetylene hydrochlorination for VCM production. It focuses on the relationship between the catalytic activity/stability and the electronic properties, adsorption, and reducibility of catalysts, including those related to Nonadecanoyl chloride (Zhong, Xu, & Liu, 2018).

  • Non-Destructive Measurement of Chloride Ions Concentration in Concrete : This work presents various techniques for non-destructive in situ measurement of chloride ion concentration, relevant to Nonadecanoyl chloride-related applications in construction materials (Abbas, Pargar, Koleva, van Breugel, Olthuis, & van den Berg, 2018).

properties

IUPAC Name

nonadecanoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H37ClO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21/h2-18H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BASNZTUXPUAQLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCC(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H37ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90401229
Record name Nonadecanoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90401229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Nonadecanoyl chloride

CAS RN

59410-47-8
Record name Nonadecanoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90401229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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